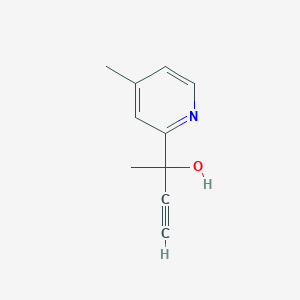

2-(4-Methylpyridin-2-yl)but-3-yn-2-ol

Description

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-(4-methylpyridin-2-yl)but-3-yn-2-ol |

InChI |

InChI=1S/C10H11NO/c1-4-10(3,12)9-7-8(2)5-6-11-9/h1,5-7,12H,2-3H3 |

InChI Key |

VTDHCTIPRJFCSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C#C)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications as a pharmacological agent due to its structural features that allow it to interact with biological targets. Notably, it has been investigated for its role in:

- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol may also possess anticancer properties through similar mechanisms .

- Enzyme Inhibition : The compound's ability to bind to specific enzyme sites makes it a candidate for developing enzyme inhibitors. For example, compounds with similar structures have been studied for their inhibitory effects on protein kinases, which play crucial roles in cancer progression and other diseases .

Organic Synthesis

In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

- Synthesis of Novel Derivatives : The compound can be used to create derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, modifications at the pyridine ring or the alkyne moiety can lead to new compounds with targeted activities .

Biological Research

The compound is also valuable in biological studies:

- Metabolic Pathway Studies : Due to its structural similarity to naturally occurring compounds, this compound can be utilized in metabolic pathway investigations. Understanding how this compound is metabolized can provide insights into its pharmacological effects and potential toxicity .

Industrial Applications

In industry, this compound may find applications in the production of specialty chemicals:

- Chemical Manufacturing : Its unique properties make it suitable for producing materials with specific characteristics, such as stability under various conditions or reactivity towards other chemical species .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Comparison with Similar Compounds

Structural Analogues in the Pyridine-Alkyne Family

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Substitution Position on Pyridine :

- The 2-position attachment of the alkyne chain in this compound contrasts with 2-Methyl-4-(3-pyridinyl)but-3-yn-2-ol, where the pyridine is linked at the 3-position. This difference may alter electronic interactions and binding affinity in biological systems .

- Halogenated derivatives, such as 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol, exhibit enhanced electrophilicity due to the chlorine substituent, making them more reactive in cross-coupling reactions .

Alkyne Chain Length: The but-3-yn-2-ol chain provides greater conformational flexibility compared to shorter chains (e.g., propynol in ). This may influence solubility and stability in aqueous environments.

Functional Group Modifications: (4-Methylpyridin-2-yl)methanol lacks the alkyne group, reducing steric hindrance and enabling easier functionalization for downstream synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.